molecular formula C24H19N3O3 B11937988 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide CAS No. 594868-10-7

2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B11937988
CAS No.: 594868-10-7
M. Wt: 397.4 g/mol
InChI Key: ULTUAQVKIOEXBV-MFKUBSTISA-N
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Description

2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features an anthracene moiety, a hydrazine linkage, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 9-anthraldehyde with hydrazine derivatives, followed by acylation with 4-methoxyphenyl isocyanate. The reaction conditions often require a solvent such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The hydrazine linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The anthracene moiety could intercalate with DNA, while the hydrazine linkage might form covalent bonds with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(9-Anthrylmethylene)hydrazino)-N-phenyl-2-oxoacetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide: Contains a chloro group instead of a methoxy group, potentially altering its chemical properties and applications.

Uniqueness

2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a therapeutic agent or a precursor for the synthesis of novel compounds.

Properties

CAS No.

594868-10-7

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N'-[(E)-anthracen-9-ylmethylideneamino]-N-(4-methoxyphenyl)oxamide

InChI

InChI=1S/C24H19N3O3/c1-30-19-12-10-18(11-13-19)26-23(28)24(29)27-25-15-22-20-8-4-2-6-16(20)14-17-7-3-5-9-21(17)22/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

ULTUAQVKIOEXBV-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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